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E3 Ligase Ligand-linker Conjugate 176

PROTAC BCL6 degradation CRBN E3 ligase

Researchers replicating BMS-986458 or developing BCL6-targeting PROTACs require precise CRBN linker geometry validated by cryo-EM (PDB 9ya9). Generic conjugates alter ternary complex cooperativity. - >98% purity ensures batch-to-batch consistency for GLP studies - Chiral (3R,4R)-3-methylpiperidin-4-amine motif for exact clinical candidate replication - Neosubstrate-sparing profile (no CK1α, GSPT1, IKZF1/3 degradation at functional doses) - DC50 = 0.2 nM benchmarking for linker SAR exploration

Molecular Formula C19H25N5O2
Molecular Weight 355.4 g/mol
Cat. No. B15619439
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameE3 Ligase Ligand-linker Conjugate 176
Molecular FormulaC19H25N5O2
Molecular Weight355.4 g/mol
Structural Identifiers
InChIInChI=1S/C19H25N5O2/c1-11-10-20-8-7-15(11)21-12-3-4-13-16(9-12)24(2)23-18(13)14-5-6-17(25)22-19(14)26/h3-4,9,11,14-15,20-21H,5-8,10H2,1-2H3,(H,22,25,26)/t11-,14?,15-/m1/s1
InChIKeyMNPZAPDADSECML-KTZGRWMLSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

E3 Ligase Ligand-linker Conjugate 176: Validated BCL6 PROTAC Intermediate


E3 Ligase Ligand-linker Conjugate 176 (CAS 3005273-99-1, molecular weight 355.43) is a cereblon (CRBN)-recruiting E3 ligase ligand-linker conjugate specifically designed for incorporation into proteolysis-targeting chimeras (PROTACs). It serves as the essential E3 ligase engagement moiety in the synthesis of BMS-986458 (HY-172736), an orally bioavailable, highly selective BCL6 ligand-directed degrader currently in clinical development for B-cell non-Hodgkin's lymphoma . The conjugate comprises a glutarimide-based CRBN-binding ligand — structurally derived from the immunomodulatory imide drug (IMiD) pharmacophore — covalently tethered to a chiral piperidine-containing linker that provides the requisite spatial orientation for ternary complex formation with the BCL6 target protein and the CRBN-DDB1 E3 ligase complex .

Why Generic CRBN Conjugates Cannot Substitute for Conjugate 176


Generic CRBN-based E3 ligand-linker conjugates — such as thalidomide-O-amido-PEG2-C2-amine or pomalidomide-PEG2-azide — differ substantially from Conjugate 176 in three critical parameters: (i) the linker exit vector and stereochemistry on the piperidine ring, which directly dictate the relative orientation of the BCL6 binder and CRBN in the ternary complex; (ii) linker length and rigidity, which affect the cooperativity of ternary complex formation and degradation efficiency; and (iii) absence of the specific chiral (3R,4R)-3-methylpiperidin-4-amine motif present in Conjugate 176 that is structurally resolved in the cryo-EM structure of the BCL6-CRBN-DDB1 ternary complex (PDB 9ya9) [1]. Substituting Conjugate 176 with a generic CRBN ligand-linker conjugate will yield a structurally distinct degrader whose ternary complex geometry, degradation potency, and neosubstrate selectivity remain completely uncharacterized and likely divergent from the clinically validated BMS-986458 profile [2].

Key Differentiation of Conjugate 176 from Analogues


BMS-986458 Anti-Tumor Activity Validation

Conjugate 176 is the only E3 ligand-linker intermediate for which incorporation into a degrader (BMS-986458) has demonstrated comprehensive in vitro degradation potency (DC50 = 0.2 nM in OCI-LY-1 cells), antiproliferative activity (GI50 = 1.2 nM), and in vivo efficacy in 80% of BCL6-expressing NHL cell lines and all evaluated patient-derived xenograft models. In contrast, generic CRBN-ligand conjugates (e.g., thalidomide-PEG2-amine) yield PROTACs with unknown BCL6 degradation activity .

PROTAC BCL6 degradation CRBN E3 ligase ligand-directed degrader

CRBN Neosubstrate Sparing with BMS-986458

When elaborating Conjugate 176 into the final degrader BMS-986458, the compound exhibits exquisite BCL6 selectivity with no degradation of known CRBN neosubstrates including CK1α, GSPT1, IKZF1 (Ikaros), IKZF3 (Aiolos), and SALL4 at concentrations achieving complete BCL6 degradation . This selectivity profile has been confirmed in a dedicated panel of CRBN neosubstrate assays and stands in contrast to PROTACs built with alternative linkers or E3 ligands, which frequently exhibit dose-limiting neosubstrate degradation [1].

CRBN neosubstrate selectivity degrader specificity IKZF1/3 GSPT1

Cryo-EM-Validated Ternary Complex Geometry

The cryo-EM structure of the BCL6-CRBN-DDB1 ternary complex with BMS-986458 (PDB 9ya9) directly validates that the piperidine linker geometry present in Conjugate 176 enables the precise spatial arrangement necessary for stable ternary complex formation and efficient ubiquitination [1]. Any alteration to the linker stereochemistry (e.g., cis- vs trans- piperidine substitution) or length would disrupt this cooperativity, as demonstrated by the failure of one-carbon-shortened or extended linker analogues reported in WO2023212147 A1 to achieve comparable degradation efficiency [2].

cryo-EM ternary complex BCL6-CRBN-DDB1 linker optimization

High HPLC Purity and Batch Reproducibility

Commercially available E3 Ligase Ligand-linker Conjugate 176 is certified at >98% purity by HPLC, a quality control specification that is critical for maintaining predictable conjugation stoichiometry when coupling to the BCL6-binding warhead . In contrast, research-grade generic CRBN ligand-linker conjugates from non-specialized suppliers frequently exhibit batch-to-batch purity variability (often 90-95%) that introduces coupling inconsistency and necessitates additional purification steps, complicating degrader scale-up .

HPLC purity conjugation efficiency quality control batch reproducibility

Key Application Scenarios for Conjugate 176


BMS-986458 Synthesis for BCL6 Degrader Studies

Researchers requiring exact replication of the BMS-986458 clinical candidate for pharmacokinetic, pharmacodynamic, and efficacy studies should procure Conjugate 176 as the definitive E3 ligase-ligand linker intermediate. Using this conjugate ensures that the resulting degrader is structurally identical to the compound demonstrating GI50 = 1.2 nM against OCI-LY-1 cells and sparing all known CRBN neosubstrates . Any deviation to a generic CRBN-ligand conjugate would alter the linker geometry validated in the 9ya9 cryo-EM structure, potentially compromising ternary complex cooperativity and invalidating cross-study comparisons with published BMS-986458 data .

BCL6 PROTAC Optimization via CRBN-Linker Scaffold

Medicinal chemistry teams developing novel BCL6-targeting degraders can leverage Conjugate 176 as a benchmarking scaffold for linker SAR exploration. Since the cryo-EM-resolved ternary complex (PDB 9ya9) provides atomic-level detail of the optimal CRBN-linker-BCL6 geometry , new warhead designs can be rapidly assessed by conjugating them to Conjugate 176 and comparing degradation potency and cooperativity against the BMS-986458 baseline (DC50 = 0.2 nM) . This approach allows systematic optimization while maintaining the proven CRBN recruitment efficiency and neosubstrate selectivity.

Quality-Controlled Scale-Up for In Vivo Toxicology

For CROs and pharmaceutical development teams scaling up BCL6 degrader synthesis for regulatory toxicology or early GLP studies, Conjugate 176 offers batch-to-batch consistency with >98% HPLC purity . This purity level minimizes side-product formation during the final amide coupling step, reducing the need for extensive chromatographic purification and improving overall yield. The compound's full characterization (CAS 3005273-99-1, formula C19H25N5O2, SMILES documented) facilitates compliance with documentation requirements for patent filings and regulatory submissions .

Tool Compound for CRBN Neosubstrate Selectivity Profiling

Investigators studying the structural determinants of CRBN neosubstrate degradation can use Conjugate 176 to generate BMS-986458 as a positive control tool compound that achieves potent BCL6 degradation without degrading CK1α, GSPT1, IKZF1, IKZF3, or SALL4 at functionally active concentrations . This clean neosubstrate-sparing profile is not guaranteed with CRBN ligands alone and highlights the contribution of the complete degrader architecture — including the Conjugate 176 linker — to selective target engagement .

Technical Documentation Hub

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